(2R)-Atecegatran

Beschreibung

Eigenschaften

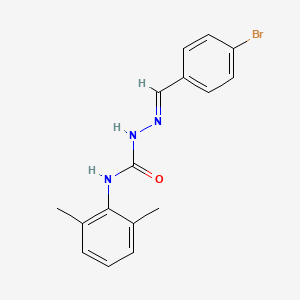

IUPAC Name |

1-[(E)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O/c1-11-4-3-5-12(2)15(11)19-16(21)20-18-10-13-6-8-14(17)9-7-13/h3-10H,1-2H3,(H2,19,20,21)/b18-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNLLEFLGISSAQ-VCHYOVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NN=CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)N/N=C/C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415687-81-9 | |

| Record name | 415687-81-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2R)-Atecegatran

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Atecegatran, also known as Atecegatran metoxil or AZD0837, is a direct thrombin inhibitor that has been investigated for its anticoagulant properties. It is a prodrug that is converted in vivo to its active form, AR-H067637. This document provides a detailed overview of the synthesis pathway for this compound, including key intermediates, reaction conditions, and quantitative data where available from public domain sources. The synthesis is a multi-step process involving the preparation of key chiral fragments and their subsequent coupling.

Core Synthesis Pathway

The synthesis of this compound can be conceptually divided into the preparation of three key intermediates:

-

(R)-3-chloro-5-(difluoromethoxy)mandelic acid: This chiral acid provides the (R)-hydroxyacetyl moiety of the final molecule.

-

(S)-Azetidine-2-carboxamide derivative: This provides the central azetidine ring structure.

-

4-(N'-methoxycarbamimidoyl)benzylamine: This fragment provides the P1-binding moiety that interacts with the active site of thrombin.

The overall synthetic strategy involves the coupling of these intermediates to assemble the final this compound molecule.

Experimental Protocols and Data

Note: The following protocols are illustrative and based on general procedures for the synthesis of similar compounds. Specific reaction conditions, solvents, and reagents may vary.

Step 1: Synthesis of (R)-3-chloro-5-(difluoromethoxy)mandelic acid

The synthesis of this key chiral intermediate likely begins with the corresponding aldehyde, 3-chloro-5-(difluoromethoxy)benzaldehyde.

Protocol:

-

Cyanohydrin Formation: 3-chloro-5-(difluoromethoxy)benzaldehyde is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a chiral catalyst to stereoselectively form the (R)-cyanohydrin.

-

Hydrolysis: The resulting (R)-cyanohydrin is then hydrolyzed under acidic or basic conditions to yield (R)-3-chloro-5-(difluoromethoxy)mandelic acid.

| Step | Reactants | Reagents/Catalysts | Solvent | Typical Yield (%) |

| Cyanohydrin Formation | 3-chloro-5-(difluoromethoxy)benzaldehyde, Trimethylsilyl cyanide (TMSCN) | Chiral Lewis acid | Dichloromethane | >90 |

| Hydrolysis | (R)-3-chloro-5-(difluoromethoxy)mandelonitrile | HCl (aq) | Dioxane | >95 |

Step 2: Preparation of the (S)-Azetidine-2-carboxamide fragment

This fragment is prepared from (S)-azetidine-2-carboxylic acid.

Protocol:

-

Amidation: (S)-Azetidine-2-carboxylic acid is coupled with 4-(aminomethyl)benzonitrile using a suitable peptide coupling agent, such as HATU or EDC/HOBt, to form the corresponding amide.

-

Conversion of Nitrile to Methoxycarbamimidoyl group: The nitrile group is converted to the N'-methoxycarbamimidoyl group. This is a multi-step process likely involving:

-

Formation of an imidate from the nitrile.

-

Reaction of the imidate with methoxyamine.

-

| Step | Reactants | Reagents/Catalysts | Solvent | Typical Yield (%) |

| Amidation | (S)-Azetidine-2-carboxylic acid, 4-(aminomethyl)benzonitrile | HATU, DIPEA | DMF | 80-90 |

| Methoxycarbamimidoyl Formation | (S)-N-(4-cyanobenzyl)azetidine-2-carboxamide, Methoxyamine hydrochloride | - | Ethanol | 70-80 |

Step 3: Coupling and Final Assembly

The final step involves the coupling of the chiral mandelic acid derivative with the azetidine-2-carboxamide fragment.

Protocol:

-

(R)-3-chloro-5-(difluoromethoxy)mandelic acid is activated, for example, by forming the corresponding acid chloride or by using a peptide coupling reagent.

-

The activated mandelic acid is then reacted with the (S)-N-(4-(N'-methoxycarbamimidoyl)benzyl)azetidine-2-carboxamide to form this compound.

| Step | Reactants | Reagents/Catalysts | Solvent | Typical Yield (%) |

| Final Coupling | (R)-3-chloro-5-(difluoromethoxy)mandelic acid, (S)-N-(4-(N'-methoxycarbamimidoyl)benzyl)azetidine-2-carboxamide | EDC, HOBt | Dichloromethane | 60-70 |

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis pathway of this compound from starting materials.

Conclusion

The synthesis of this compound is a complex, multi-step process that relies on the stereoselective formation of a key chiral mandelic acid derivative and its subsequent coupling with a functionalized azetidine-2-carboxamide fragment. While detailed experimental procedures and quantitative data are not fully available in the public domain, the outlined pathway provides a comprehensive overview for researchers and drug development professionals interested in this class of direct thrombin inhibitors. Further investigation of patents from AstraZeneca may provide more specific details for those seeking to replicate or adapt this synthesis.

In-Depth Technical Guide: Physicochemical Properties of Atecegatran Metoxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atecegatran metoxil, also known as AZD0837, is a prodrug developed as an oral anticoagulant for the prevention of thromboembolic disorders.[1][2][3][4] Upon oral administration, it is rapidly absorbed and bioconverted to its active metabolite, AR-H067637, which is a potent, selective, and reversible direct inhibitor of thrombin.[1][2][5][6] This technical guide provides a comprehensive overview of the physicochemical properties of Atecegatran metoxil, detailed experimental protocols for their determination, and a description of its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of Atecegatran metoxil is presented in the table below. It is important to note that while some experimental data is available for its active metabolite, many of the properties for the parent compound, Atecegatran metoxil, are predicted values.

| Property | Value | Source |

| IUPAC Name | (2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide | [7] |

| Chemical Formula | C₂₂H₂₃ClF₂N₄O₅ | [7] |

| Molecular Weight | 496.9 g/mol | [7] |

| Melting Point | No experimental data available. As a reference, a large proportion of oral drugs have melting points in the range of 100-200 °C. | |

| Boiling Point | No experimental data available. | |

| Water Solubility (predicted) | 0.0369 mg/mL | DrugBank |

| logP (predicted) | 2.8 | [7] |

| pKa (Strongest Acidic, predicted) | 12.27 | DrugBank |

| pKa (Strongest Basic, predicted) | 6.49 | DrugBank |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of Atecegatran metoxil.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid Atecegatran metoxil transitions to a liquid state.

Methodology:

-

Sample Preparation: A small, finely powdered sample of Atecegatran metoxil is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. This range represents the melting point of the substance.

-

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Atecegatran metoxil in a given solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid Atecegatran metoxil is added to a known volume of the solvent (e.g., water, buffers of different pH, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

The suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of Atecegatran metoxil in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

pKa and logP Determination (Potentiometric Titration and HPLC-based methods)

Objective: To determine the acid dissociation constant (pKa) and the partition coefficient (logP) of Atecegatran metoxil.

Methodology for pKa (Potentiometric Titration):

-

A solution of Atecegatran metoxil in a suitable solvent system (e.g., water with a co-solvent if solubility is low) is prepared.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the inflection point of the titration curve.

Methodology for logP (HPLC Method):

-

A reversed-phase HPLC system is used.

-

The retention time of Atecegatran metoxil is measured using a mobile phase containing varying ratios of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

The logarithm of the retention factor (k) is plotted against the concentration of the organic solvent.

-

The logP value is extrapolated from this plot.

Mechanism of Action and Biotransformation

Atecegatran metoxil is a prodrug that undergoes biotransformation to its active form, AR-H067637.[5][6] This active metabolite is a potent and selective direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[1][8]

Biotransformation of Atecegatran Metoxil

The biotransformation of Atecegatran metoxil to its active metabolite, AR-H067637, is a critical step for its anticoagulant activity. This conversion is reported to occur rapidly after oral administration.[5][6] The process involves the enzymatic cleavage of the metoxil group from the parent molecule.

Signaling Pathway of Thrombin Inhibition by AR-H067637

The active metabolite, AR-H067637, exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa).[1] This binding is reversible and competitive, preventing thrombin from catalyzing the conversion of fibrinogen to fibrin, which is the final step in the formation of a blood clot.[1][8] By inhibiting thrombin, AR-H067637 also interferes with thrombin-mediated activation of platelets and other coagulation factors, further suppressing the coagulation cascade.[1]

References

- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exposure–response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atecegatran Metoxil | C22H23ClF2N4O5 | CID 9961205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

An In-depth Technical Guide to (2R)-Atecegatran Active Metabolite AR-H067637

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of AR-H067637, the active metabolite of the oral prodrug atecegatran metoxil (AZD0837). AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade. This document details the biochemical and pharmacological properties of AR-H067637, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of relevant pathways are provided to support further research and development efforts in the field of anticoagulation.

Introduction

Atecegatran metoxil (AZD0837) was developed as an oral anticoagulant for the prevention of thromboembolic disorders.[1] Its therapeutic effect is mediated by its active metabolite, AR-H067637, which is formed in vivo following oral administration of the prodrug.[1] This guide focuses on the core scientific and technical aspects of AR-H067637.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-(3-chloro-5-difluoromethoxyphenyl)-2-hydroxyacetyl]azetidine-2-carboxamide | N/A |

| Molecular Formula | C₂₁H₂₁ClF₂N₄O₄ | N/A |

| Molecular Weight | 466.87 g/mol | N/A |

Mechanism of Action

AR-H067637 is a competitive, reversible, and rapid-binding direct inhibitor of thrombin (Factor IIa).[1] By binding to the active site of thrombin, it blocks the conversion of fibrinogen to fibrin, thereby preventing the formation of a stable clot.[1] Its inhibitory activity extends to both free and clot-bound thrombin.[1]

Mechanism of action of AR-H067637.

Biotransformation of Atecegatran

Atecegatran metoxil (AZD0837) is the prodrug that is orally administered and subsequently bioconverted to the active metabolite AR-H067637. This conversion involves an intermediate metabolite, AR-H069927.

Biotransformation of Atecegatran.

Quantitative In Vitro Data

The following tables summarize the key quantitative data for the in vitro activity of AR-H067637.

Table 1: Thrombin Inhibition and Selectivity

| Parameter | Value | Species | Comments | Reference |

| Kᵢ (Thrombin) | 2-4 nM | Human | Competitive inhibitor. | [1] |

| Selectivity | Selective for thrombin, with the exception of trypsin. No significant inhibition of other serine proteases involved in hemostasis. | N/A | [1] |

Table 2: In Vitro Anticoagulant and Antiplatelet Activity

| Assay | IC₅₀ | Species | Comments | Reference |

| Thrombin Generation (platelet-poor plasma) | 0.6 µM | Human | [1] | |

| Thrombin Time (TT) | 93 nM | Human | [1] | |

| Ecarin Clotting Time (ECT) | 220 nM | Human | [1] | |

| Thrombin-Induced Platelet Aggregation | 0.9 nM | Human | [1] | |

| Thrombin-Induced Platelet Activation (GPIIb/IIIa exposure) | 8.4 nM | Human | [1] |

Quantitative In Vivo Data

The following table summarizes the key quantitative data for the in vivo efficacy of AR-H067637 in a rat model of thrombosis.

Table 3: In Vivo Antithrombotic Efficacy in Rats

| Thrombosis Model | IC₅₀ (Plasma Concentration) | Comments | Reference |

| Venous Thrombosis (FeCl₃-induced) | 0.13 µM | Dose-dependent antithrombotic effect. | [2] |

| Arterial Thrombosis (FeCl₃-induced) | 0.55 µM | No increased bleeding at these concentrations. | [2] |

Pharmacokinetics

The pharmacokinetic properties of AR-H067637 have been primarily studied in humans following the administration of the prodrug, atecegatran metoxil.

Table 4: Human Pharmacokinetic Parameters of AR-H067637 (after oral AZD0837 administration)

| Parameter | Value | Conditions | Reference |

| Bioavailability (of prodrug AZD0837) | 22 - 52% | Single ascending doses (15-750 mg) in healthy males. | N/A |

| Tₘₐₓ | ~1 hour | Fasting healthy male subjects. | N/A |

| Half-life (t₁/₂) | 9.3 - 14 hours | Healthy subjects. | N/A |

| Variability | Low to moderate inter-individual variability in Cₘₐₓ (16%) and AUC (28%). | Healthy subjects. | N/A |

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to evaluate the efficacy of antithrombotic agents.

Objective: To induce the formation of an occlusive thrombus in the carotid artery of a rat to assess the antithrombotic effect of a test compound.

Materials:

-

Anesthetized rats

-

Ferric chloride (FeCl₃) solution (e.g., 50%)

-

Filter paper strips

-

Surgical instruments for vessel exposure

-

Flow probe and monitoring system or a thermocouple to measure vessel temperature[3]

Procedure:

-

Anesthetize the rat according to approved institutional protocols.

-

Make a midline cervical incision and carefully expose the common carotid artery.

-

Place a flow probe around the artery to monitor blood flow or a thermocouple under the artery to monitor temperature.[3]

-

Apply a strip of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).[4]

-

Remove the filter paper and continuously monitor blood flow or temperature.

-

The primary endpoint is typically the time to occlusion (cessation of blood flow) or a significant drop in vessel temperature, which indicates thrombus formation.[3]

-

The size of the thrombus can also be assessed by weighing it after excision.

Workflow for Ferric Chloride-Induced Thrombosis Model.

In Vitro Coagulation Assays

Principle: Measures the integrity of the intrinsic and common coagulation pathways.

Procedure:

-

Citrated platelet-poor plasma is incubated at 37°C.

-

An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added.

-

After a short incubation, calcium chloride is added to initiate clotting.

-

The time to clot formation is measured.

Principle: Measures the final step of coagulation, the conversion of fibrinogen to fibrin.

Procedure:

-

Citrated platelet-poor plasma is incubated at 37°C.

-

A known concentration of thrombin is added.

-

The time to clot formation is measured.

Principle: Specifically measures the activity of direct thrombin inhibitors. Ecarin, a protease from snake venom, directly converts prothrombin to meizothrombin, which is then inhibited by direct thrombin inhibitors.

Procedure:

-

Citrated platelet-poor plasma is incubated at 37°C.

-

Ecarin is added to the plasma.

-

The time to clot formation is measured.

Analytical Methodology

Quantification of AR-H067637 in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of AR-H067637 in biological matrices.

General LC-MS/MS Procedure:

-

Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g., acetonitrile) containing an appropriate internal standard.

-

Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase gradient.

-

Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for AR-H067637 and the internal standard are monitored for quantification.[5]

Conclusion

AR-H067637 is a potent and selective direct thrombin inhibitor with a well-characterized in vitro and in vivo profile. Its rapid onset of action and predictable anticoagulant effects, as demonstrated in various preclinical models, underscore its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals working on novel anticoagulants, offering key data and methodologies to facilitate further investigation and development in this critical area of medicine.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide on (2R)-Atecegatran as a Direct Thrombin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-Atecegatran is a potent and selective direct thrombin inhibitor that has been investigated for its anticoagulant properties. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical pharmacology, and clinical pharmacokinetic profile. The information is intended for researchers, scientists, and professionals involved in drug development and thrombosis research. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this compound.

Introduction

Thrombin, a serine protease, plays a central role in hemostasis and thrombosis. It catalyzes the conversion of fibrinogen to fibrin, activates platelets, and amplifies its own generation through feedback activation of coagulation factors. Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to the active site of thrombin, thereby preventing its procoagulant functions. This compound (the active metabolite, AR-H067637) is a competitive, reversible direct inhibitor of thrombin.[1][2] Its prodrug, Atecegatran metoxil (AZD0837), was developed as an oral anticoagulant for the prevention of thromboembolic disorders.[1][3]

Mechanism of Action

This compound exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of both free and clot-bound α-thrombin.[1][2] This binding inhibits thrombin's ability to cleave fibrinogen to fibrin, a critical step in clot formation. By neutralizing thrombin, this compound also prevents thrombin-mediated platelet activation and aggregation.[1][2]

Quantitative Data

The following tables summarize the key in vitro inhibitory activities of the active metabolite AR-H067637 and the clinical pharmacokinetic properties of the prodrug Atecegatran metoxil (AZD0837).

Table 1: In Vitro Inhibitory Activity of AR-H067637

| Parameter | Value | Target/Assay | Reference |

| Ki | 2-4 nM | Human α-thrombin | [1][2] |

| IC50 | 0.9 nM | Thrombin-induced platelet aggregation | [1][2] |

| IC50 | 8.4 nM | Thrombin-induced platelet activation (GPIIb/IIIa exposure) | [1][2] |

| IC50 | 93 nM | Thrombin Time (plasma) | [1][2] |

| IC50 | 220 nM | Ecarin Clotting Time (plasma) | [1][2] |

| IC50 | 0.6 µM | Thrombin generation (platelet-poor plasma) | [1][2] |

Table 2: Single-Dose Pharmacokinetics of Atecegatran metoxil (AZD0837) in Healthy Male Subjects

| Parameter | Value | Conditions | Reference |

| Oral Bioavailability | 22 - 52% | Single oral escalating doses (15 - 750 mg) | [4][5] |

| Tmax (AR-H067637) | ~1 hour | Fasting subjects | [4][5] |

| Half-life (t½) of AR-H067637 | 9.3 hours (mean) | Fasting subjects | [4][5] |

| Cmax Variability | 16% (inter-individual) | - | [4][5] |

| AUC Variability | 28% (inter-individual) | - | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Thrombin Inhibition Assay (Determination of Ki)

-

Principle: The inhibition constant (Ki) for the binding of AR-H067637 to thrombin was determined using both direct binding studies and pre-steady-state kinetics.

-

Methodology (Biacore):

-

Human α-thrombin is immobilized on a sensor chip.

-

Different concentrations of AR-H067637 are passed over the chip.

-

The association and dissociation rates are measured to determine the binding affinity.

-

-

Methodology (Pre-steady-state kinetics):

-

Thrombin is pre-incubated with varying concentrations of AR-H067637 in a suitable buffer.

-

The reaction is initiated by the addition of a chromogenic thrombin substrate.

-

The initial rate of substrate cleavage is measured spectrophotometrically.

-

The Ki is calculated from the competitive inhibition model.

-

Plasma Coagulation Assays (IC50 Determination)

-

Principle: The concentration of AR-H067637 required to double the clotting time (IC50) is determined in various plasma-based coagulation assays.

-

Activated Partial Thromboplastin Time (aPTT):

-

Citrated human plasma is incubated with a contact activator (e.g., silica) and phospholipids.

-

Varying concentrations of AR-H067637 are added to the plasma.

-

Clotting is initiated by the addition of calcium chloride.

-

The time to clot formation is measured.

-

-

Thrombin Time (TT):

-

Citrated human plasma is pre-warmed.

-

Varying concentrations of AR-H067637 are added.

-

A known amount of thrombin is added to initiate clotting.

-

The time to clot formation is measured.

-

-

Ecarin Clotting Time (ECT):

-

Citrated human plasma is mixed with varying concentrations of AR-H067637.

-

Ecarin, a prothrombin activator from the venom of the saw-scaled viper, is added.

-

The time to clot formation is measured.

-

Thrombin-Induced Platelet Aggregation Assay

-

Principle: The ability of AR-H067637 to inhibit thrombin-induced platelet aggregation is measured by light aggregometry.

-

Methodology:

-

Platelet-rich plasma (PRP) is prepared from citrated whole blood.

-

PRP is placed in an aggregometer cuvette with a stir bar.

-

Varying concentrations of AR-H067637 are added and incubated.

-

Aggregation is initiated by the addition of a submaximal concentration of thrombin.

-

The change in light transmission, which corresponds to platelet aggregation, is recorded over time.

-

Visualizations

Signaling Pathway

Experimental Workflow

References

- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 3. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Structural Analysis of (2R)-Atecegatran: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-Atecegatran, also known by its development code AZD0837, is a direct thrombin inhibitor that has been investigated for its anticoagulant properties. As a prodrug, it undergoes metabolic activation to its active form, AR-H067637, which is responsible for its therapeutic effect. A thorough understanding of the three-dimensional structure of this compound is paramount for comprehending its mechanism of action, optimizing its formulation, and ensuring its quality and stability. This technical guide provides a summary of the known structural features of this compound and outlines the standard experimental methodologies employed for its detailed structural characterization. Due to the limited availability of specific, quantitative experimental data in the public domain, this document will focus on the established chemical structure and the general protocols for its analysis.

Chemical Identity and Physicochemical Properties

This compound is a complex small molecule with specific stereochemistry that is crucial for its biological activity. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide | [1][] |

| Molecular Formula | C22H23ClF2N4O5 | [1] |

| Molecular Weight | 496.9 g/mol | [1] |

| Stereochemistry | Contains two stereocenters: (2R) at the hydroxyacetyl group and (2S) at the azetidine ring. | [1] |

| Synonyms | AZD0837, Atecegatran metoxil | [][3] |

| InChI Key | XSNMGLZVFNDDPW-ZWKOTPCHSA-N | [1] |

Molecular Structure

The two-dimensional structure of this compound, highlighting its key functional groups, is depicted below. The defined stereochemistry at the C2 position of the azetidine ring and the benzylic alcohol is critical for its interaction with the target enzyme.

References

Oral (2R)-Atecegatran: A Comprehensive Pharmacokinetic Profile

(2R)-Atecegatran , also known as Atecegatran metoxil or AZD0837 , is an investigational oral anticoagulant. It functions as a prodrug, being metabolically converted in the body to its active form, AR-H067637 . This active metabolite is a selective and reversible direct inhibitor of thrombin, a key enzyme in the blood coagulation cascade. Clinical development of this compound has reached Phase II trials for the prevention of stroke and systemic embolic events in patients with non-valvular atrial fibrillation. This technical guide provides a detailed overview of the pharmacokinetic profile of oral this compound, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetic Data

The pharmacokinetic properties of this compound and its active metabolite, AR-H067637, have been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of the Active Metabolite (AR-H067637) in Humans Following Single Oral Doses of this compound (AZD0837)

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | ~1 hour | [1][2] |

| Plasma Half-life (t½) | 9.3 hours | [1][2] |

| Oral Bioavailability of this compound | 22 - 52% | [1][2] |

| Inter-individual Variability in Cmax | 16% | [1][2] |

| Inter-individual Variability in AUC | 28% | [1][2] |

Table 2: Effect of Ketoconazole on the Pharmacokinetics of this compound (AZD0837) and its Active Metabolite (AR-H067637) in Pigs

| Parameter | Change with Concomitant Ketoconazole | Reference |

| AUC of this compound (Prodrug) | 99% increase | [3] |

| AUC of AR-H067637 (Active Metabolite) | 51% increase | [3] |

| Biliary Excretion of AR-H067637 (Ae(bile)) | 53 ± 6% of the enteral dose | [3] |

Experimental Protocols

First-in-Man Study of Single Oral Doses of this compound (AZD0837)

Study Design: This was a single-center, randomized, single-blind, placebo-controlled, escalating single-dose study.[1]

Subjects: 44 healthy Caucasian male volunteers, aged 20-39 years, were enrolled.[1][2]

Drug Administration: Single oral escalating doses of this compound (15 mg, 45 mg, 120 mg, 300 mg, and 750 mg) were administered as a solution to fasting subjects.[1][2]

Pharmacokinetic Sampling and Analysis: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound and its active metabolite, AR-H067637. Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated.

Pharmacodynamic Assessment: The anticoagulant effect was assessed by ex vivo measurements of activated partial thromboplastin time (APTT), ecarin coagulation time (ECT), thrombin time (TT), and thrombin generation in plasma.[1][2]

Preclinical Study of this compound (AZD0837) in Pigs

Animal Model: An experimental model in pigs was utilized, which allowed for repeated sampling from three blood vessels, the bile duct, and a perfused intestinal segment.[3]

Drug Administration:

-

This compound (500 mg) was administered enterally, either alone (n=5) or in combination with a single dose of ketoconazole (600 mg) (n=6).[3]

-

The prodrug and its active metabolite were also administered intravenously as reference doses (n=2 for each).[3]

Sample Collection and Analysis: Plasma and bile samples were collected to determine the concentrations of this compound and its metabolites. This allowed for the investigation of biotransformation and the effects of ketoconazole on metabolism and hepatobiliary transport.[3] In vitro depletion experiments using pig liver microsomes were also conducted to support the in vivo findings.[3]

Visualizations

Mechanism of Action of AR-H067637

Caption: Mechanism of action of AR-H067637, the active metabolite of this compound.

Experimental Workflow of the First-in-Man Study

Caption: Workflow of the first-in-man pharmacokinetic and pharmacodynamic study.

References

- 1. Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of ketoconazole on the in vivo biotransformation and hepatobiliary transport of the thrombin inhibitor AZD0837 in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R)-Atecegatran target binding affinity

An In-depth Technical Guide on the Target Binding Affinity of (2R)-Atecegatran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a developmental anticoagulant, functions as a direct thrombin inhibitor. It is a prodrug that is metabolically converted in the body to its active form, AR-H067637. This active metabolite exhibits a high affinity and selectivity for thrombin, a critical serine protease in the coagulation cascade. Understanding the binding characteristics of AR-H067637 to thrombin is paramount for its development as a therapeutic agent. This guide provides a comprehensive overview of the target binding affinity of this compound's active form, detailing the quantitative binding data and the experimental protocols used for its determination.

Target Binding Affinity Data

The binding affinity of the active metabolite of this compound, AR-H067637, for its target, α-thrombin, has been quantitatively characterized using various biochemical and biophysical methods. The key binding parameters are summarized in the table below.

| Analyte | Target | Method | Binding Constant (Kᵢ) | IC₅₀ | Reference |

| AR-H067637 | Human α-thrombin | Pre-steady state kinetics | 2-4 nM | - | [1] |

| AR-H067637 | Human α-thrombin | Surface Plasmon Resonance (Biacore) | - | - | [1] |

| AR-H067637 | Free thrombin generation in platelet-poor plasma | Biochemical Assay | - | 0.6 µM | [1] |

Key Findings:

-

AR-H067637 is a potent, rapid-binding, reversible, and competitive inhibitor of thrombin.[1]

-

The inhibition constant (Kᵢ) for the interaction between AR-H067637 and α-thrombin is in the low nanomolar range (2-4 nM), indicating a very high binding affinity.[1]

-

The compound effectively inhibits both free thrombin and thrombin bound to fibrin (clot-bound thrombin) or thrombomodulin.[1]

-

In a more physiological setting of platelet-poor clotting plasma, AR-H067637 demonstrated concentration-dependent inhibition of the total amount of free thrombin generated, with an IC₅₀ of 0.6 µM.[1]

Experimental Protocols

The determination of the binding affinity of AR-H067637 to thrombin involves sophisticated biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface plasmon resonance is a label-free technique used to measure biomolecular interactions in real-time.

Objective: To characterize the binding kinetics and affinity of AR-H067637 to immobilized human α-thrombin.

Materials:

-

Biacore instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Human α-thrombin

-

AR-H067637

-

Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Methodology:

-

Sensor Chip Preparation: The carboxymethylated dextran surface of the CM5 sensor chip is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Ligand Immobilization: Human α-thrombin is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface. The protein is covalently coupled to the surface via primary amine groups.

-

Deactivation: Remaining active esters on the surface are deactivated by injecting 1 M ethanolamine-HCl.

-

Binding Analysis:

-

A series of concentrations of AR-H067637 (analyte) are prepared in running buffer.

-

The analyte solutions are injected sequentially over the immobilized thrombin surface at a constant flow rate.

-

The association of AR-H067637 to thrombin is monitored in real-time by the change in the SPR signal (measured in response units, RU).

-

Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the complex.

-

-

Regeneration: The sensor surface is regenerated by injecting a pulse of the regeneration solution to remove any remaining bound analyte.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the Biacore evaluation software to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Pre-steady State Kinetic Analysis for Inhibition Constant (Kᵢ) Determination

This method is used to determine the inhibition constant by measuring the effect of the inhibitor on the initial rates of enzyme catalysis.

Objective: To determine the inhibition constant (Kᵢ) of AR-H067637 for human α-thrombin.

Materials:

-

Human α-thrombin

-

A chromogenic thrombin substrate (e.g., S-2238)

-

AR-H067637

-

Assay buffer (e.g., Tris-HCl buffer with physiological salt concentration)

-

Spectrophotometer or plate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate.

Methodology:

-

Enzyme and Inhibitor Pre-incubation: A fixed concentration of human α-thrombin is pre-incubated with varying concentrations of AR-H067637 in the assay buffer for a sufficient time to allow binding to reach equilibrium.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

Kinetic Measurement: The rate of substrate cleavage is monitored by measuring the increase in absorbance over a short period (initial velocity phase).

-

Data Analysis:

-

The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration.

-

These data are then fitted to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values in the presence of the inhibitor.

-

For a competitive inhibitor, the Kᵢ can be determined from the relationship: Kₘ(app) = Kₘ(1 + [I]/Kᵢ), where Kₘ(app) is the apparent Michaelis constant, Kₘ is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration. Alternatively, a Dixon plot or non-linear regression analysis can be used to determine the Kᵢ value.

-

Thrombin Signaling Pathway

Thrombin exerts its multiple physiological and pathological effects primarily through the activation of Protease-Activated Receptors (PARs), which are G protein-coupled receptors. The binding of an inhibitor like AR-H067637 to thrombin's active site prevents the cleavage and activation of these receptors, thereby blocking downstream signaling.

Conclusion

The active metabolite of this compound, AR-H067637, is a highly potent and selective direct inhibitor of thrombin. Its low nanomolar binding affinity, as determined by rigorous biophysical and biochemical assays, underscores its potential as an effective anticoagulant. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other novel thrombin inhibitors. A thorough understanding of the target binding affinity is a cornerstone of modern drug development, enabling the rational design of safer and more efficacious therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of (2R)-Atecegatran

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Atecegatran, the active metabolite of the prodrug Atecegatran metoxil (also known as AZD0837), is a potent, selective, and reversible direct thrombin inhibitor.[1] It has been investigated for its anticoagulant and antithrombotic properties.[1] These application notes provide detailed protocols for in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models. The protocols are based on established methodologies for assessing antithrombotic agents.

Mechanism of Action

This compound directly binds to the active site of thrombin (Factor IIa), thereby inhibiting its enzymatic activity.[1] Thrombin is a critical enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. By inhibiting thrombin, this compound effectively prevents the formation of fibrin and subsequent thrombus development.

Coagulation Cascade and this compound Inhibition Pathway

Caption: Mechanism of action of this compound in the coagulation cascade.

Quantitative In Vivo Data

The following tables summarize key quantitative data for the active metabolite of Atecegatran, AR-H067637, from in vivo studies in rats. This data is essential for dose selection and study design.

Table 1: In Vivo Efficacy of AR-H067637 in Rat Thrombosis Models [1]

| Animal Model | Efficacy Endpoint | IC50 (Plasma Concentration) |

| Venous Thrombosis (FeCl3-induced) | 50% inhibition of thrombus size | 0.13 µM |

| Arterial Thrombosis (FeCl3-induced) | 50% inhibition of thrombus size | 0.55 µM |

Table 2: In Vivo Pharmacodynamic Effects of AR-H067637 in Rats [1]

| Pharmacodynamic Marker | Effect |

| Activated Partial Thromboplastin Time (aPTT) | Dose-dependently prolonged |

| Ecarin Clotting Time (ECT) | Dose-dependently prolonged |

| Thrombin Coagulation Time (TCT) | Dose-dependently prolonged |

Table 3: In Vivo Safety (Bleeding) Profile of AR-H067637 in Rats [1]

| Parameter | Plasma Concentration | Observation |

| Bleeding Time | ≥1 µM | Dose-dependent increase (up to 2-fold) |

| Blood Loss | ≥1 µM | Dose-dependent increase (up to 4-fold) |

| Bleeding Time (with Aspirin) | ≥1 µM | Moderately potentiated increase |

| Blood Loss (with Aspirin) | ≥1 µM | Moderately potentiated increase |

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Thrombosis Model in Rats

This model is used to evaluate the antithrombotic efficacy of this compound in both venous and arterial thrombosis.

Experimental Workflow:

Caption: Workflow for the FeCl₃-induced thrombosis model in rats.

Methodology:

-

Animal Preparation:

-

Anesthetize male Sprague-Dawley rats (250-350 g) with an appropriate anesthetic (e.g., isoflurane).

-

Surgically expose the carotid artery (for arterial thrombosis) or the caval vein (for venous thrombosis).[1]

-

If monitoring blood flow, place a Doppler flow probe around the vessel.

-

-

Drug Administration:

-

Administer this compound or vehicle control via continuous intravenous infusion to achieve target plasma concentrations as indicated in the data tables.[1]

-

-

Thrombosis Induction:

-

Thrombus Evaluation:

-

After a set time (e.g., 30-60 minutes), excise the vessel segment containing the thrombus.

-

Carefully remove the thrombus and determine its wet weight.

-

-

Pharmacodynamic Analysis:

-

At the end of the experiment, collect blood samples via cardiac puncture into citrate-containing tubes.

-

Centrifuge the blood to obtain plasma and measure aPTT, ECT, and TCT using standard laboratory procedures.[1]

-

Bleeding Time Assessment in Rats

This protocol is used to evaluate the potential bleeding risk associated with this compound.

Experimental Workflow:

References

Application Notes and Protocols for (2R)-Atecegatran in Thrombosis Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2R)-Atecegatran, the active form of the prodrug Atecegatran metoxil (also known as AZD0837), in preclinical thrombosis animal models. This document details its mechanism of action, experimental protocols for inducing and evaluating thrombosis, and a summary of available quantitative data.

Introduction

This compound (AR-H067637) is a potent, selective, and reversible direct thrombin inhibitor.[1][2] Its prodrug, Atecegatran metoxil (AZD0837), was developed as an oral anticoagulant for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[1][2] Preclinical studies in animal models of thrombosis were crucial in establishing the antithrombotic efficacy and safety profile of this compound before its evaluation in clinical trials.[3]

Mechanism of Action

This compound directly binds to the active site of thrombin (Factor IIa), a key serine protease in the coagulation cascade. This reversible inhibition prevents thrombin from converting fibrinogen to fibrin, thereby blocking the formation of a stable thrombus. By inhibiting thrombin, this compound also interferes with thrombin-mediated platelet activation and amplification of the coagulation cascade.

References

- 1. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exposure–response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Coagulation Assays with AZD0837

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0837 is an orally administered prodrug that is rapidly converted in the body to its active form, AR-H067637.[1] AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[1] As a direct thrombin inhibitor, AR-H067637 effectively blocks the conversion of fibrinogen to fibrin, thereby preventing clot formation.[1] These application notes provide detailed protocols for utilizing various cell-based and plasma-based coagulation assays to evaluate the anticoagulant effects of AZD0837 and its active metabolite, AR-H067637.

The assays described herein are critical tools for the preclinical and clinical development of direct thrombin inhibitors, enabling the characterization of their pharmacodynamic effects and the determination of their therapeutic window. The provided protocols for a cell-based thrombin generation assay, Activated Partial Thromboplastin Time (APTT), Thrombin Time (TT), and Ecarin Clotting Time (ECT) are designed to deliver robust and reproducible data for researchers in the fields of hematology, pharmacology, and drug development.

Mechanism of Action of AZD0837 (AR-H067637)

AZD0837, through its active metabolite AR-H067637, directly binds to the active site of thrombin (Factor IIa), inhibiting its enzymatic activity. This inhibition is competitive and reversible.[1] By neutralizing thrombin, AR-H067637 prevents the thrombin-mediated cleavage of fibrinogen into fibrin monomers, a critical step in the formation of a stable blood clot. Furthermore, the inhibition of thrombin dampens the amplification of the coagulation cascade by preventing the activation of other clotting factors, such as Factor V, Factor VIII, and Factor XI, and also inhibits thrombin-induced platelet activation and aggregation.[1]

Data Presentation

The following tables summarize the quantitative effects of AR-H067637 on various coagulation parameters.

Table 1: In Vitro Inhibitory Activity of AR-H067637 in Human Plasma

| Assay | Parameter | IC50 (nM) |

| Thrombin Time (TT) | Clotting Time | 93 |

| Ecarin Clotting Time (ECT) | Clotting Time | 220 |

| Thrombin-Induced Platelet Aggregation | Aggregation | 0.9 |

| Thrombin Generation (Platelet-Poor Plasma) | Total Free Thrombin | 600 |

Data sourced from reference[1]. IC50 represents the concentration of AR-H067637 required to inhibit the respective parameter by 50%.

Table 2: Dose-Dependent Effects of AR-H067637 on Coagulation Parameters in Rats

| AR-H067637 Plasma Concentration (µM) | APTT (fold increase) | TCT (fold increase) | Thrombin Generation - Lag Time (fold increase) | Thrombin Generation - Time to Peak (fold increase) | Thrombin Generation - Peak (fold decrease) | Thrombin Generation - ETP (fold decrease) |

| ~0.1 | ~1.3 | ~2 | ~1.5 | ~1.2 | ~1.5 | ~1.5 |

| ~0.3 | ~1.8 | ~4 | ~2.0 | ~1.5 | ~3.0 | ~4.0 |

| ~1.0 | ~3.0 | ~7 | ~2.6 | ~2.0 | Total Abolishment | Total Abolishment |

Data extrapolated from reference[2]. Values are approximate and represent the fold change relative to the vehicle control.

Experimental Protocols

Cell-Based Thrombin Generation Assay

This assay measures the generation of thrombin in a system containing both a cellular source of tissue factor (TF) and platelets, mimicking the in vivo environment more closely than plasma-based assays.

Principle: Coagulation is initiated by the interaction of Factor VIIa with tissue factor expressed on the surface of activated monocytes. The small amount of thrombin initially produced then activates platelets, which provide a surface for the large-scale generation of thrombin ("thrombin burst"). The concentration of generated thrombin is measured over time using a fluorogenic or chromogenic substrate.[3][4]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Human platelets

-

Platelet-poor plasma (PPP)

-

Lipopolysaccharide (LPS) for monocyte activation

-

Recombinant human Factor VIIa

-

Calcium chloride (CaCl₂)

-

Fluorogenic or chromogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

AR-H067637 stock solution and dilution buffer

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Fluorometer or spectrophotometer with kinetic reading capabilities

Protocol:

-

Cell Preparation:

-

Isolate monocytes from PBMCs using standard cell separation techniques (e.g., density gradient centrifugation followed by magnetic bead separation).

-

Activate monocytes by incubating with LPS (e.g., 1 µg/mL) for at least 4 hours to induce tissue factor expression.

-

Isolate platelets from whole blood by centrifugation. Resuspend in a suitable buffer.

-

Prepare platelet-poor plasma (PPP) by double centrifugation of citrated whole blood.

-

-

Assay Procedure:

-

In a 96-well plate, add activated monocytes, platelets, and PPP.

-

Add varying concentrations of AR-H067637 or vehicle control to the wells.

-

Incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

-

Initiate coagulation by adding a mixture of Factor VIIa and CaCl₂.

-

Immediately add the thrombin substrate.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence or absorbance at regular intervals (e.g., every 30 seconds) for at least 60 minutes at 37°C.

-

Plot the rate of substrate cleavage over time to generate a thrombin generation curve.

-

From the curve, calculate key parameters:

-

Lag Time: Time to the start of thrombin generation.

-

Endogenous Thrombin Potential (ETP): Total amount of thrombin generated.

-

Peak Thrombin: Maximum concentration of thrombin generated.

-

Time to Peak: Time to reach peak thrombin concentration.

-

-

Activated Partial Thromboplastin Time (APTT) Assay

Principle: The APTT assay assesses the integrity of the intrinsic and common coagulation pathways. Clotting is initiated by adding a contact activator and phospholipids, followed by calcium. The time to clot formation is measured. Direct thrombin inhibitors will prolong the APTT.

Materials:

-

Platelet-poor plasma (PPP)

-

APTT reagent (containing a contact activator like silica and phospholipids)

-

Calcium chloride (CaCl₂) solution

-

AR-H067637 stock solution and dilution buffer

-

Coagulometer

Protocol:

-

Prepare dilutions of AR-H067637 in PPP.

-

Pre-warm the PPP samples, APTT reagent, and CaCl₂ solution to 37°C.

-

In a coagulometer cuvette, mix the PPP sample with the APTT reagent.

-

Incubate the mixture for a defined period (e.g., 3-5 minutes) at 37°C.

-

Add pre-warmed CaCl₂ to initiate clotting and simultaneously start the timer.

-

The coagulometer will automatically detect clot formation and record the clotting time in seconds.

Thrombin Time (TT) Assay

Principle: The TT assay directly measures the time it takes for a fibrin clot to form when a known amount of thrombin is added to plasma. This assay is highly sensitive to the presence of thrombin inhibitors.

Materials:

-

Platelet-poor plasma (PPP)

-

Thrombin reagent (bovine or human)

-

AR-H067637 stock solution and dilution buffer

-

Coagulometer

Protocol:

-

Prepare dilutions of AR-H067637 in PPP.

-

Pre-warm the PPP samples and thrombin reagent to 37°C.

-

In a coagulometer cuvette, add the PPP sample.

-

Add the pre-warmed thrombin reagent to the plasma and simultaneously start the timer.

-

The coagulometer will detect clot formation and record the clotting time.

Ecarin Clotting Time (ECT) Assay

Principle: The ECT assay is a specific test for direct thrombin inhibitors. Ecarin, a protease from snake venom, directly converts prothrombin to meizothrombin, an active intermediate. Direct thrombin inhibitors inhibit meizothrombin, thus prolonging the clotting time. This assay is not affected by heparin.[5]

Materials:

-

Platelet-poor plasma (PPP)

-

Ecarin reagent

-

AR-H067637 stock solution and dilution buffer

-

Coagulometer

Protocol:

-

Prepare dilutions of AR-H067637 in PPP.

-

Pre-warm the PPP samples and ecarin reagent to 37°C.

-

In a coagulometer cuvette, add the PPP sample.

-

Add the pre-warmed ecarin reagent to the plasma and simultaneously start the timer.

-

The coagulometer will measure the time to clot formation.

Signaling Pathway and Logical Relationships

References

- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A cell-based model of thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ecarin Clotting Time [ECT] [practical-haemostasis.com]

Application Notes and Protocols for the Quantification of Atecegatran (Dabigatran)

Introduction

Atecegatran, known in its prodrug form as Dabigatran Etexilate, is a direct thrombin inhibitor used as an anticoagulant.[1][2][3] Accurate quantification of Dabigatran and its prodrug in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[1][4] This document provides detailed application notes and protocols for the quantitative analysis of Atecegatran (Dabigatran) using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters of various analytical methods for the determination of Dabigatran.

Table 1: HPLC Methods for Quantification of Dabigatran Etexilate

| Parameter | Method 1[5] | Method 2[6] | Method 3[7] | Method 4[8] |

| Linearity Range | 20-100 µg/mL | 10-30 µg/mL | 9-113 µg/mL | 10-70 µg/mL |

| Correlation Coefficient (r²) | 0.999 | 0.9958 | >0.999 | 0.9991 |

| Limit of Detection (LOD) | 1.5 µg/mL | 1.09 ng/mL | 0.075 µg/mL | 0.04 µg/mL |

| Limit of Quantification (LOQ) | 2.5 µg/mL | 3.32 ng/mL | 0.248 µg/mL | 10 µg/mL |

| Accuracy (% Recovery) | - | 90-110% | - | 100.23% |

| Precision (% RSD) | Intraday: 0.09, Interday: 0.44 | 1.25% | - | 1.34% |

Table 2: LC-MS/MS Methods for Quantification of Dabigatran

| Parameter | Method 1[9] | Method 2[10] | Method 3[11] |

| Linearity Range | 1.04-406.49 ng/mL | 2-500 µg/L | 2.5-1000 ng/mL |

| Correlation Coefficient (r²) | ≥0.99 | >0.99 | >0.99 |

| Limit of Quantification (LOQ) | 1.04 ng/mL | 2 µg/L | 2.5 ng/mL |

| Accuracy | - | 93.8-108.8% | 101-114% |

| Precision (% RSD) | >98% compliance in re-analysis | <11.3% | <9% |

Experimental Protocols

Protocol 1: RP-HPLC Method for Quantification of Dabigatran Etexilate in Bulk Form[5]

This protocol describes a simple, rapid, and precise RP-HPLC method for the determination of Dabigatran Etexilate Mesylate (DEM) in bulk drug substance.

1. Materials and Reagents:

-

Dabigatran Etexilate Mesylate reference standard

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Glacial acetic acid

-

Water (HPLC grade)

2. Chromatographic Conditions:

-

Instrument: HPLC with UV/PDA detector

-

Column: Unisol C18 (4.6 x 150 mm, 3µm)

-

Mobile Phase: Methanol and Ammonium Acetate buffer (pH 5.0, adjusted with glacial acetic acid) in the ratio of 90:10 (v/v)

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 226 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

3. Preparation of Solutions:

-

Ammonium Acetate Buffer (pH 5.0): Dissolve an appropriate amount of ammonium acetate in HPLC grade water and adjust the pH to 5.0 with glacial acetic acid.

-

Diluent: Methanol:Acetate buffer (60:40 v/v)

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DEM and dissolve in 100 mL of HPLC grade methanol.

-

Working Standard Solutions (20-100 µg/mL): Prepare a series of dilutions from the stock solution using the diluent to achieve concentrations of 20, 40, 60, 80, and 100 µg/mL.

4. System Suitability:

-

Inject the standard solution multiple times and evaluate system suitability parameters such as theoretical plates, tailing factor, and %RSD for peak area.

5. Procedure:

-

Inject 10 µL of each working standard solution into the HPLC system.

-

Record the peak area and retention time for each concentration.

-

Construct a calibration curve by plotting peak area against concentration.

-

Determine the concentration of unknown samples by interpolating their peak areas from the calibration curve.

Workflow for RP-HPLC Quantification of Dabigatran Etexilate

Caption: Workflow for RP-HPLC quantification of Dabigatran Etexilate.

Protocol 2: LC-MS/MS Method for Quantification of Dabigatran in Human Plasma[9]

This protocol details a sensitive and specific LC-MS/MS method for the determination of free and total Dabigatran in human plasma.

1. Materials and Reagents:

-

Dabigatran reference standard

-

Dabigatran D4 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

2. LC-MS/MS Conditions:

-

LC System: High-Performance Liquid Chromatography system

-

Column: Peerless basic C8 (150 x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile: 5 mM Ammonium Formate: Methanol and 0.2% Formic Acid (30:20:50, v/v/v)

-

Flow Rate: 1 mL/min

-

Run Time: 2.5 min

-

MS System: Tandem Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions (Q1/Q3):

-

Dabigatran: 472 -> 289, 172 (m/z)

-

Dabigatran D4 (IS): 476 -> 293 (m/z)

-

3. Sample Preparation (Solid-Phase Extraction):

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the plasma sample (pre-treated with IS) onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and IS from the cartridge.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

4. Preparation of Solutions:

-

Calibration Standards and Quality Controls (QCs): Prepare by spiking blank human plasma with known concentrations of Dabigatran and a fixed concentration of the IS.

5. Procedure:

-

Inject the prepared samples into the LC-MS/MS system.

-

Acquire data in MRM mode.

-

Integrate the peak areas for Dabigatran and the IS.

-

Calculate the peak area ratio (Analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Dabigatran in the unknown samples and QCs from the calibration curve.

Workflow for LC-MS/MS Quantification of Dabigatran in Plasma

Caption: Workflow for LC-MS/MS quantification of Dabigatran in plasma.

Protocol 3: Stability-Indicating RP-HPLC Method for Dabigatran Etexilate Capsules[6]

This protocol describes a stability-indicating RP-HPLC assay method for the quantitative estimation of Dabigatran Etexilate Mesylate in capsules.

1. Materials and Reagents:

-

Dabigatran Etexilate Mesylate reference standard

-

Triethylamine

-

Phosphoric acid

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Capsule formulation of Dabigatran Etexilate

2. Chromatographic Conditions:

-

Instrument: HPLC with UV detector

-

Column: Phenomenex Kinetex EVO C18 (250 x 4.6 mm, 5µm)

-

Mobile Phase: Triethylammonium phosphate buffer (pH 2.0) : Methanol : Acetonitrile (30:30:40, v/v/v)

-

Flow Rate: 0.6 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: Ambient

3. Preparation of Solutions:

-

Triethylammonium Phosphate Buffer (pH 2.0): Prepare a solution of triethylamine in water and adjust the pH to 2.0 with phosphoric acid.

-

Standard Solution: Prepare a known concentration of Dabigatran Etexilate Mesylate reference standard in the mobile phase.

-

Sample Solution: Accurately weigh the contents of a representative number of capsules. Dissolve a portion of the powder equivalent to a target concentration of the drug in the mobile phase, sonicate to dissolve, and filter.

4. Forced Degradation Studies:

-

To demonstrate the stability-indicating nature of the method, subject the drug substance and/or drug product to stress conditions (e.g., acid, base, oxidation, heat, and light) according to ICH guidelines.

-

Analyze the stressed samples to ensure that the degradation products are well-resolved from the main drug peak.

5. Procedure:

-

Inject the standard solution, sample solution, and stressed samples into the HPLC system.

-

Identify and quantify the main peak corresponding to Dabigatran Etexilate.

-

Assess the purity of the drug peak in the presence of degradation products.

-

Calculate the amount of Dabigatran Etexilate in the capsule formulation based on the peak area of the standard.

Logical Relationship in Stability-Indicating Method Development

Caption: Logical flow for developing a stability-indicating HPLC method.

References

- 1. ijrti.org [ijrti.org]

- 2. actascientific.com [actascientific.com]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpar.com [ijpar.com]

- 6. iajps.com [iajps.com]

- 7. iajpr.com [iajpr.com]

- 8. Development and validation of a stability-indicating liquid chromatography method for the determination of dabigatran etexilate in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: (2R)-Atecegatran Efficacy Studies

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

(2R)-Atecegatran is a potent, synthetic, and reversible direct thrombin inhibitor (DTI).[1] Thrombin (Factor IIa) is a critical serine protease that occupies a central role in the coagulation cascade. Its primary function is to convert soluble fibrinogen into insoluble fibrin strands, which form the structural basis of a thrombus.[2][3] By directly binding to and inhibiting both free and clot-bound thrombin, this compound effectively blocks the final step of the clotting cascade and thrombin-induced platelet aggregation.[1]

These application notes provide a comprehensive framework for evaluating the antithrombotic efficacy of this compound, encompassing both in vitro characterization and in vivo validation in established preclinical models of thrombosis.[4][5][6] The protocols are designed to assess the compound's potency, its effect on global coagulation, and its ability to prevent thrombus formation in arterial and venous systems.

Mechanism of Action: Coagulation Cascade

This compound exerts its anticoagulant effect by directly inhibiting Thrombin (Factor IIa). This prevents the conversion of Fibrinogen to Fibrin, a crucial step for clot formation. The diagram below illustrates the point of inhibition within the broader coagulation cascade.

Part 1: In Vitro Efficacy Assessment

In vitro assays are essential for determining the intrinsic anticoagulant activity and potency of this compound. These tests measure the compound's effect on plasma clotting times and its direct inhibitory kinetics against purified thrombin.

Experimental Protocols

Protocol 1.1: Activated Partial Thromboplastin Time (aPTT) Assay

-

Principle: The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways. Direct thrombin inhibitors are expected to cause a concentration-dependent prolongation of the aPTT.[6][7]

-

Materials:

-

Citrated human plasma pool

-

This compound stock solution (in DMSO or appropriate vehicle)

-

aPTT reagent (containing a contact activator and phospholipids)

-

25 mM Calcium Chloride (CaCl₂) solution

-

Coagulometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in the vehicle.

-

Spike 90 µL of pooled human plasma with 10 µL of the compound dilutions (or vehicle control).

-

Incubate the plasma-compound mixture for 2 minutes at 37°C.

-

Add 100 µL of pre-warmed aPTT reagent and incubate for 5 minutes at 37°C.

-

Initiate clotting by adding 100 µL of pre-warmed CaCl₂.

-

Record the time to clot formation using the coagulometer.

-

-

Data Analysis: Plot the clotting time (seconds) against the log concentration of this compound. Determine the concentration required to double the baseline clotting time (2x value).

Protocol 1.2: Prothrombin Time (PT) Assay

-

Principle: The PT assay assesses the extrinsic and common pathways. While less sensitive to direct thrombin inhibitors than the aPTT, it provides a more complete profile of the compound's effects.[7][8]

-

Materials:

-

Citrated human plasma pool

-

This compound stock solution

-

PT reagent (thromboplastin)

-

Coagulometer

-

-

Procedure:

-

Spike 90 µL of pooled human plasma with 10 µL of this compound dilutions (or vehicle control).

-

Incubate the plasma-compound mixture for 2 minutes at 37°C.

-

Initiate clotting by adding 200 µL of pre-warmed PT reagent.

-

Record the time to clot formation.

-

-

Data Analysis: Plot clotting time against the log concentration of the compound.

Protocol 1.3: Thrombin Time (TT) Assay

-

Principle: The TT assay directly measures the conversion of fibrinogen to fibrin. It is highly sensitive to the presence of thrombin inhibitors.[2][8] A modified or diluted TT (dTT) assay is often used for quantitative analysis.[8][9]

-

Materials:

-

Citrated human plasma pool

-

This compound stock solution

-

Bovine thrombin reagent (low concentration)

-

Coagulometer

-

-

Procedure:

-

Spike 90 µL of pooled human plasma with 10 µL of this compound dilutions (or vehicle control).

-

Incubate the plasma for 2 minutes at 37°C.

-

Initiate clotting by adding 100 µL of pre-warmed thrombin reagent.

-

Record the time to clot formation.

-

-

Data Analysis: Plot clotting time against the log concentration. Determine the IC₅₀ (concentration required to inhibit clotting by 50% relative to maximum prolongation).

Protocol 1.4: Thrombin Inhibition Kinetic Assay

-

Principle: This assay quantifies the direct inhibition of purified human α-thrombin by measuring the reduction in the rate of cleavage of a specific chromogenic substrate.[10]

-

Materials:

-

Purified human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

This compound stock solution

-

Assay buffer (e.g., Tris-buffered saline with PEG)

-

Microplate reader

-

-

Procedure:

-

Add assay buffer, this compound dilutions, and thrombin to wells of a 96-well plate.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the chromogenic substrate.

-

Measure the change in absorbance at 405 nm over time.

-

-

Data Analysis: Calculate the initial reaction velocities (V₀). Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition using the Cheng-Prusoff equation).

Data Presentation: In Vitro Potency

| Assay | Endpoint | This compound (Example Values) |

| Thrombin Kinetics | Ki (nM) | 3.5 ± 0.4 |

| Thrombin Time (TT) | IC₅₀ (nM) | 45 ± 5 |

| aPTT | 2x Baseline (nM) | 150 ± 20 |

| PT | 2x Baseline (nM) | > 1000 |

Part 2: In Vivo Efficacy Assessment

In vivo models are critical for evaluating the antithrombotic efficacy and potential bleeding risk of this compound in a physiological context.[4][11] Animal models of arterial and venous thrombosis are standard components of preclinical drug testing.[11]

Experimental Protocols

Protocol 2.1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)

-

Principle: This widely used model mimics arterial thrombosis initiated by endothelial injury.[11] Topical application of ferric chloride induces oxidative damage to the vessel wall, triggering platelet-rich thrombus formation.

-

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound formulation for IV or PO administration

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Doppler flow probe

-

35% Ferric Chloride (FeCl₃) solution

-

Filter paper discs (2 mm)

-

-

Procedure:

-